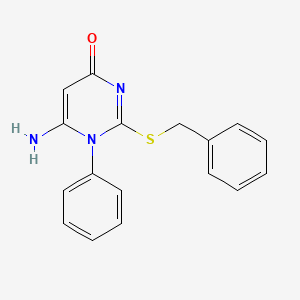![molecular formula C15H22N4O B4414122 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4414122.png)
5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole
Vue d'ensemble
Description
5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MMPI or Ro 31-8220. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biological effects. In
Mécanisme D'action
MMPI is a potent inhibitor of 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, which is a family of enzymes that are involved in a wide range of cellular processes. This compound has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegeneration. By inhibiting this compound, MMPI can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
MMPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against neurotoxicity. MMPI has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMPI in lab experiments is its potent and specific inhibition of 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole. This allows researchers to investigate the role of this compound in various disease processes. However, one limitation of using MMPI is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that MMPI is being used at a safe and effective concentration.
Orientations Futures
There are many potential future directions for research on MMPI. One area of interest is its potential use in cancer therapy. MMPI has been shown to induce apoptosis in cancer cells and could potentially be used in combination with other anti-cancer drugs to improve treatment outcomes. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPI has been shown to protect against neurotoxicity and could potentially be used to slow the progression of these diseases. Finally, further research is needed to investigate the safety and efficacy of MMPI in humans, as well as its potential use in combination with other drugs.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as anti-inflammatory and neuroprotective effects. MMPI has also been investigated for its potential to treat cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-6-8-19(9-7-17)11-15-16-13-10-12(20-3)4-5-14(13)18(15)2/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXRARMCTIDCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414058.png)
![2,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414063.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414064.png)
![3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414074.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414081.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414089.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414095.png)
![N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B4414106.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4414111.png)
![4-{1-hydroxy-1-[1-phenyl-2-(1-piperidinyl)ethyl]butyl}phenol hydrochloride](/img/structure/B4414127.png)

![N-{2-[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-2-methylpropanamide](/img/structure/B4414139.png)
